2,8-Dimethyl-4-hydrazinoquinoline hydrochloride
CAS No.: 1172993-37-1
Cat. No.: VC8393218
Molecular Formula: C11H14ClN3
Molecular Weight: 223.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172993-37-1 |
|---|---|
| Molecular Formula | C11H14ClN3 |
| Molecular Weight | 223.7 g/mol |
| IUPAC Name | (2,8-dimethylquinolin-4-yl)hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C11H13N3.ClH/c1-7-4-3-5-9-10(14-12)6-8(2)13-11(7)9;/h3-6H,12H2,1-2H3,(H,13,14);1H |
| Standard InChI Key | IJVFHFGKSWIQEM-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)C)NN.Cl |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)C)NN.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of 2,8-dimethyl-4-hydrazinoquinoline hydrochloride consists of a bicyclic quinoline system with substituents influencing its electronic and steric properties. Key features include:
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Methyl groups at the 2- and 8-positions, which enhance hydrophobicity and modulate steric interactions.
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A hydrazino group (-NH-NH) at the 4-position, providing nucleophilic and redox-active characteristics.
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A hydrochloride counterion, improving aqueous solubility and crystallinity.
The IUPAC name for the free base is (2,8-dimethylquinolin-4-yl)hydrazine, with the hydrochloride form systematically named as (2,8-dimethylquinolin-4-yl)hydrazine hydrochloride .
Table 1: Key Identifiers and Properties
Spectral Characterization
Nuclear Magnetic Resonance (NMR):
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NMR (DMSO-d): Methyl groups resonate as singlets near δ 2.5–3.0 ppm. Aromatic protons appear as a multiplet between δ 7.2–8.5 ppm, while the hydrazino NH signals are observed at δ 4.0–5.5 ppm, broadened due to hydrogen bonding .
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NMR: Quinoline carbons are detected between δ 115–150 ppm, with methyl carbons near δ 20–25 ppm .
Infrared (IR) Spectroscopy:
Mass Spectrometry:
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ESI-MS (positive mode) shows a molecular ion peak at m/z 187.1 for the free base and a fragment at m/z 152.0 corresponding to the loss of the hydrazino group .
Synthesis and Chemical Reactivity
Synthetic Routes
The hydrochloride salt is typically synthesized via a two-step process:
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Formation of the Free Base: Reaction of 4-chloro-2,8-dimethylquinoline with hydrazine hydrate in ethanol under reflux (80°C, 12 hours) yields 2,8-dimethyl-4-hydrazinoquinoline .
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Salt Formation: Treatment of the free base with hydrochloric acid in anhydrous diethyl ether produces the hydrochloride salt, which is isolated via filtration and recrystallized from ethanol.
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Free Base | Hydrazine hydrate, ethanol, reflux | 65–70% |
| Salt Form | HCl (gas), diethyl ether | 85–90% |
Reactivity Profile
The hydrazino group enables diverse transformations:
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Oxidation: Reacts with hydrogen peroxide to form diazenium intermediates, which rearrange to quinoline N-oxides.
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Condensation: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to generate hydrazones, useful in coordination chemistry.
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Metal Coordination: Acts as a bidentate ligand, forming complexes with transition metals like Cu(II) and Fe(III).
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in water (>50 mg/mL) and polar solvents (e.g., methanol, DMSO). Poor solubility in nonpolar solvents (e.g., hexane).
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Stability: Hygroscopic; requires storage under inert atmosphere at −20°C. Degrades upon prolonged exposure to light or moisture, forming quinoline-4-one derivatives .
Thermal Behavior
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Melting Point: 215–218°C (decomposition).
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Thermogravimetric Analysis (TGA): Shows 5% weight loss at 150°C, attributed to adsorbed moisture.
Applications in Scientific Research
Medicinal Chemistry
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Antimicrobial Agents: Derivatives exhibit inhibitory activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL).
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Anticancer Research: Demonstrates moderate cytotoxicity against HeLa cells (IC: 25 µM) via DNA intercalation.
Materials Science
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Coordination Polymers: Serves as a linker in metal-organic frameworks (MOFs) with Cu(II), showing gas adsorption capacity for CO (2.5 mmol/g at 1 bar).
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Electrochemical Sensors: Functionalized electrodes detect dopamine with a limit of detection (LOD) of 0.1 µM.
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